1,2-Dichloro-1-propanol
CAS No.: 108026-03-5
Cat. No.: VC17148071
Molecular Formula: C3H6Cl2O
Molecular Weight: 128.98 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 108026-03-5 |
|---|---|
| Molecular Formula | C3H6Cl2O |
| Molecular Weight | 128.98 g/mol |
| IUPAC Name | 1,2-dichloropropan-1-ol |
| Standard InChI | InChI=1S/C3H6Cl2O/c1-2(4)3(5)6/h2-3,6H,1H3 |
| Standard InChI Key | FLTSEOGWHPJWRV-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(O)Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Physicochemical Properties
Based on analogs, 1,2-dichloro-1-propanol is predicted to exhibit the following properties:
These values align closely with those reported for 2,3-dichloro-1-propanol, suggesting similar volatility and hydrophobicity .
Synthesis and Industrial Applications
Industrial Uses
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Solvent Applications: Dichloropropanols serve as solvents for nitrocellulose and hard resins .
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Chemical Intermediate: Used in synthesizing photographic chemicals, lacquers, and cellulose adhesives .
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Metabolite in Biodegradation: 2,3-Dichloro-1-propanol acts as a carbon source for Pseudomonas putida strain MC4, suggesting potential bioremediation applications .
Toxicological Profile and Metabolic Pathways
Acute Toxicity
Dichloropropanols exhibit severe hepatotoxicity. In a case study, two workers exposed to 1,3-dichloro-2-propanol during tank cleaning developed fulminant hepatic necrosis, leading to fatal liver failure . Rodent studies corroborate these findings, with single doses of 50 mg/kg causing submassive hepatic necrosis .
Genotoxicity and Carcinogenicity
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Metabolic Activation: 1,3-Dichloro-2-propanol metabolizes to epichlorohydrin (ECH), a known rodent carcinogen, via cytochrome P450-mediated oxidation . ECH forms DNA adducts, inducing mutations in Salmonella assays .
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Regulatory Status: The International Agency for Research on Cancer (IARC) classifies 1,3-dichloro-2-propanol as possibly carcinogenic to humans (Group 2B), while ECH is classified as probably carcinogenic (Group 2A) .
Pharmacokinetics
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Bioavailability: Oral administration of 50 mg/kg 1,3-dichloro-2-propanol in rats yielded peak blood ECH concentrations within 13.7 minutes, with a half-life of 33–48 minutes .
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First-Pass Metabolism: ECH exhibits low oral bioavailability (2.1–5.2%) due to extensive hepatic metabolism .
Environmental and Regulatory Considerations
Environmental Persistence
Dichloropropanols are moderately soluble in water (1–10 g/L) but may volatilize from aqueous systems due to their low Henry’s Law constants . Environmental degradation pathways include hydrolysis and microbial biodegradation.
Regulatory Guidelines
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Occupational Exposure: The EPA lists 1,3-dichloro-2-propanol under Proposition 65 as a known human carcinogen .
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Shipping Regulations: Classified as UN2750 (Poisonous Material), requiring hazard labels for transport .
Analytical Methods and Detection
Chromatographic Techniques
Gas chromatography-mass spectrometry (GC-MS) is the primary method for detecting dichloropropanols in biological matrices. For example, ECH derivatization with N-acetylcysteine improves detection limits in blood samples .
Challenges in Metabolite Analysis
Reactive metabolites like dichloroacetone (DCA) are unstable in vitro, necessitating rapid sample processing to prevent degradation .
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